Ablukast, (R)-
Description
Background and Historical Significance of (R)-Ablukast in Chemical Research
(R)-Ablukast, also known as Ro 23-3544, emerged from research programs aimed at developing antagonists for the cysteinyl leukotriene (CysLT) receptors. medkoo.comatsjournals.org Leukotrienes are potent inflammatory mediators derived from arachidonic acid, and their role in inflammatory conditions has been a major focus of research. ontosight.ainih.gov The synthesis of ablukast (B1666472) was a notable achievement in medicinal chemistry, providing a selective tool to probe the CysLT receptor. researchgate.netresearchgate.net An efficient synthesis of ablukast starting from 2,4-dihydroxyacetophenone has been reported. researchgate.net The development of ablukast and other leukotriene receptor antagonists was spurred by the need for more effective treatments for conditions where leukotrienes were implicated. atsjournals.org
Contemporary Relevance of (R)-Ablukast Studies in Academic Disciplines
Despite its discontinuation for clinical use, (R)-Ablukast continues to be relevant in academic research. wikipedia.org It serves as a reference compound in the development of new leukotriene receptor antagonists and in studies investigating the pharmacology of the CysLT receptors. patsnap.com Its well-defined mechanism of action makes it a useful tool for exploring the involvement of leukotrienes in various disease models. For instance, it has been used in studies on allergic contact dermatitis. medchemexpress.commedkoo.com The chemical structure of (R)-Ablukast, featuring a benzopyran backbone, is also of interest to medicinal chemists studying structure-activity relationships of this class of compounds. ontosight.ai
Research Objectives and Scope for (R)-Ablukast Investigations
The primary research objective for investigating (R)-Ablukast has been to understand its function as a cysteinyl leukotriene receptor 1 (CysLT1) antagonist. patsnap.com Studies have focused on its ability to block the actions of leukotrienes, which are involved in processes like bronchoconstriction and inflammation. medkoo.com Research has explored its potential in inflammatory conditions such as asthma and skin disorders. wikipedia.orgontosight.ai The scope of these investigations has included in vitro studies to determine its binding affinity and functional antagonism at the CysLT1 receptor, as well as in vivo studies in animal models to assess its efficacy. medchemexpress.commedkoo.com
Detailed Research Findings
Chemical and Physical Properties of (R)-Ablukast:
| Property | Value |
| IUPAC Name | sodium;(2R)-6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylate nih.gov |
| Molecular Formula | C28H33NaO8 nih.gov |
| Molecular Weight | 520.5 g/mol nih.gov |
| Synonyms | (R)-ablukast sodium, 0H4WSZ797V, ABLUKAST SODIUM, (R)-, Ro 23-3544 nih.govjst.go.jp |
| Stereochemistry | (R) ontosight.ai |
Key Research Findings on (R)-Ablukast:
| Research Area | Key Finding | Reference |
| Mechanism of Action | (R)-Ablukast is a selective and potent antagonist of the cysteinyl leukotriene (CysLT1) receptor. | medkoo.compatsnap.com |
| In Vitro Studies | Effectively antagonizes the binding of leukotriene D4 (LTD4) to its receptor. | medchemexpress.commedchemexpress.com |
| In Vivo Studies | Reduces LTC4- and antigen-induced bronchoconstriction. | medchemexpress.com |
| Dermatological Research | Showed efficacy in modulating dinitrofluorobenzene (DNFB)-induced allergic contact dermatitis in mouse models. | medchemexpress.com |
| Synthesis | An efficient synthesis starting from 2,4-dihydroxyacetophenone has been developed. | researchgate.netresearchgate.net |
| Clinical Development | Reached Phase III clinical trials for inflammatory conditions like asthma before development was discontinued (B1498344) in 1996. | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
96686-73-6 |
|---|---|
Molecular Formula |
C28H34O8 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(2R)-6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33)/t24-/m1/s1 |
InChI Key |
FGGYJWZYDAROFF-XMMPIXPASA-N |
Isomeric SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CC[C@@H](OC3=C2)C(=O)O)C(=O)C |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for R Ablukast
Overview of Synthetic Strategies Towards (R)-Ablukast
Key reactions in the synthesis of analogous structures often include Wittig reactions to build carbon chains and regioselective Fries rearrangements to install acetophenone (B1666503) moieties. nih.gov While specific details for the complete industrial synthesis of (R)-Ablukast are proprietary, the published scientific literature outlines logical pathways based on established organic chemistry reactions. A notable synthesis was detailed in a 1992 Tetrahedron article, providing a foundational route to the molecule. acs.org
Stereoselective Synthesis of (R)-Ablukast
Achieving the correct absolute stereochemistry at the single chiral center is paramount for the biological activity of (R)-Ablukast. Chemists have three primary strategies at their disposal to obtain a single enantiomer: asymmetric synthesis, chiral pool synthesis, and chiral resolution. researchgate.netwikipedia.org
Asymmetric synthesis aims to create the desired chiral center directly in the correct configuration, avoiding the formation of a racemic mixture. wikipedia.orgslideshare.net This can be accomplished using chiral catalysts, chiral auxiliaries, or chiral reagents. biocompare.com
For the synthesis of the (R)-benzopyran core of Ablukast (B1666472), a potential asymmetric strategy would involve an enantioselective reaction to set the stereocenter. Examples of such reactions in organic synthesis include:
Asymmetric Epoxidation: A Sharpless asymmetric epoxidation of an allylic alcohol precursor could create a chiral epoxide, which can then be cyclized to form the benzopyran ring. slideshare.net
Asymmetric Hydrogenation: The reduction of a suitable unsaturated precursor, such as a chromene-2-carboxylic acid, using a chiral hydrogenation catalyst could yield the desired (R)-enantiomer. slideshare.net
Organocatalysis: Chiral organocatalysts could be employed in a Michael addition reaction to construct the chromane (B1220400) ring system enantioselectively. mdpi.com
These approaches are powerful tools in modern organic synthesis for producing enantiomerically pure compounds. mdpi.com
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. wikipedia.orgunivie.ac.at The inherent chirality of the starting material is transferred to the target molecule through a series of chemical transformations.
A plausible chiral pool approach for (R)-Ablukast could begin with a molecule like (S)-malic acid or ethyl (S)-lactate. researchgate.net For instance, the synthesis of a related PAF antagonist involved creating a key chiral alcohol from ethyl lactate. researchgate.net This strategy leverages nature's stereochemical precision to build complex chiral molecules efficiently. The challenge lies in designing a synthetic route that effectively converts the starting material into the target structure without racemizing the chiral center.
Chiral resolution is a classical and widely used method for separating a racemic mixture into its individual enantiomers. wikipedia.org This technique is particularly valuable when a direct asymmetric synthesis is not feasible or is inefficient. The most common method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.orgonyxipca.com
Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization or chromatography. chiralpedia.com After separation, the resolving agent is removed to yield the pure enantiomers of the original compound.
In the context of (R)-Ablukast synthesis, a key intermediate such as racemic 6-acetyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid would be subjected to resolution.
Common Chiral Resolving Agents for Carboxylic Acids:
| Resolving Agent Class | Examples |
|---|---|
| Chiral Amines | Brucine, (+)-Cinchotoxine, (R)-1-Phenylethylamine |
The process involves forming diastereomeric salts that can be separated by crystallization, a technique proven effective in many large-scale pharmaceutical syntheses. wikipedia.orgchiralpedia.combeilstein-journals.org This resolution-based approach provides a robust pathway to obtaining the required (R)-enantiomer precursor.
Chiral Pool Synthesis of (R)-Ablukast
Precursor Chemistry and Intermediate Derivatization in (R)-Ablukast Synthesis
A chemical precursor is a compound that participates in a reaction to produce another compound. wikipedia.org The synthesis of (R)-Ablukast relies on the strategic assembly of several key precursors. rsc.org An efficient synthesis reported in the literature starts with 2,4-dihydroxyacetophenone. researchgate.net
The main precursors for the total synthesis are:
A 2-hydroxy-4-alkoxyacetophenone derivative: This fragment is derived from 2,4-dihydroxyacetophenone, which is first propylated at the 2-position.
A C5 linker: A bifunctional five-carbon chain, such as 1,5-dibromopentane (B145557) or 1,5-pentanediol, is used to connect the two main aromatic parts of the molecule.
The chiral chromane-2-carboxylic acid moiety: This is the stereochemically critical part of the molecule.
The synthetic sequence involves the derivatization of these precursors. For example, the 2,4-dihydroxyacetophenone is selectively alkylated and propylated. The chromane ring is constructed and then coupled with the phenolic fragment via Williamson ether synthesis using the C5 linker.
Table of Key Precursors and Intermediates:
| Precursor/Intermediate | Role in Synthesis |
|---|---|
| 2,4-Dihydroxyacetophenone | Starting material for the substituted phenol (B47542) fragment. researchgate.netresearchgate.net |
| 1,5-Dibromopentane | Acts as the diether linker between the two aromatic systems. |
Green Chemistry Principles in the Synthesis of (R)-Ablukast
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edurroij.com Evaluating the synthesis of (R)-Ablukast against the 12 principles of green chemistry can highlight areas for potential improvement and sustainability. acs.orgnih.gov
Prevention: It is better to prevent waste than to treat it. Synthetic routes with higher yields and fewer side products are preferred. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Ether syntheses using dihalides have a lower atom economy than addition reactions.
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity. The choice of solvents and reagents is critical. mdpi.com
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org Complex syntheses like that of Ablukast may require protecting groups to achieve selectivity, which impacts the greenness of the process.
Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. yale.edu The use of asymmetric catalysis instead of chiral resolution with stoichiometric resolving agents would represent a significant green improvement, as it avoids discarding half of the material.
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. acs.org
While the primary goal of pharmaceutical synthesis is to produce the target molecule efficiently and with high purity, applying green chemistry principles can lead to more sustainable, cost-effective, and safer manufacturing processes. mdpi.com
Molecular and Cellular Pharmacology of R Ablukast Preclinical Investigations
Target Identification and Validation for (R)-Ablukast
The initial stages of preclinical research on (R)-Ablukast involved the critical steps of identifying and validating its biological target. This process is fundamental to understanding its therapeutic potential and mechanism of action.
High-Throughput Screening Methodologies for (R)-Ablukast Targets
While specific high-throughput screening (HTS) campaigns that led to the discovery of (R)-Ablukast are not extensively detailed in publicly available literature, the identification of leukotriene receptor antagonists, in general, relies on robust HTS methods. plos.orgresearchgate.net These methodologies are designed to rapidly test large libraries of chemical compounds for their ability to interact with a specific biological target. plos.orgresearchgate.net
For the discovery of compounds like (R)-Ablukast that target G-protein coupled receptors (GPCRs) such as the cysteinyl leukotriene (CysLT) receptor, several HTS approaches are commonly employed:
Cell-Based Functional Assays: These assays measure the cellular response to receptor activation. For CysLT receptors, this often involves measuring changes in intracellular calcium levels using fluorescent dyes. eurofinsdiscovery.com A potential antagonist would be identified by its ability to block the calcium influx induced by a known agonist like leukotriene D4 (LTD4). eurofinsdiscovery.com
Reporter Gene Assays: In this method, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is activated by the signaling pathway of the target receptor. Antagonists are identified by their ability to prevent the agonist-induced expression of the reporter gene.
Radioligand Binding Assays: This biochemical assay is a cornerstone of HTS for receptor ligands. It involves the use of a radiolabeled ligand that binds to the receptor. mdpi.com Candidate compounds are screened for their ability to displace the radiolabeled ligand from the receptor, indicating they bind to the same site. mdpi.com
These HTS techniques allow for the efficient screening of thousands of compounds, leading to the identification of "hits" that can be further optimized into lead compounds like (R)-Ablukast. frontiersin.org
Affinity-Based Probes for Target Elucidation of (R)-Ablukast
Affinity-based probes are crucial tools for validating the direct interaction between a compound and its target protein. guidetopharmacology.org In the context of (R)-Ablukast and other CysLT receptor antagonists, radiolabeled ligands have been instrumental.
The primary target for (R)-Ablukast has been identified as the cysteinyl leukotriene 1 (CysLT1) receptor. biologists.com This validation is typically achieved through competitive binding assays using a radiolabeled form of a natural ligand or a potent synthetic antagonist. A commonly used affinity probe in CysLT receptor research is [3H]LTD4. mdpi.comwikipedia.org
Molecular Mechanism of Action of (R)-Ablukast
The molecular mechanism of action describes how (R)-Ablukast, once bound to its target, produces a pharmacological effect. For (R)-Ablukast, this involves the specific antagonism of the CysLT1 receptor.
Receptor Binding and Activation Studies of (R)-Ablukast
(R)-Ablukast functions as a competitive antagonist at the CysLT1 receptor. drugbank.comlitfl.com This means that it binds to the same site on the receptor as the endogenous agonists, the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), but does not activate the receptor. litfl.comnih.gov By occupying the binding site, (R)-Ablukast prevents the natural ligands from binding and initiating the intracellular signaling cascade that leads to inflammatory responses. nih.govpharmgkb.org
The binding affinity of leukotriene receptor antagonists is a key determinant of their potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. While the precise Ki value for (R)-Ablukast is not widely published, related compounds in this class exhibit high affinity for the CysLT1 receptor.
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) |
|---|---|---|---|
| Montelukast | [3H]LTD4 | Human Lung Membranes | ~1.0 |
| Zafirlukast (B1683622) | [3H]LTD4 | Human Lung Membranes | ~2.0 |
| Pranlukast (B1678047) | [3H]LTD4 | Guinea Pig Lung Membranes | ~5.0 |
Enzyme Inhibition/Activation Kinetics by (R)-Ablukast
The primary mechanism of action of (R)-Ablukast is receptor antagonism, not direct enzyme inhibition or activation. drugbank.com The therapeutic effects of (R)-Ablukast are a consequence of blocking the CysLT1 receptor, thereby preventing the downstream signaling initiated by leukotrienes. nih.govpharmgkb.org
It is important to distinguish this from another class of anti-leukotriene drugs, the 5-lipoxygenase (5-LO) inhibitors like Zileuton. drugbank.comnih.gov 5-LO is the key enzyme in the biosynthesis of all leukotrienes from arachidonic acid. pharmgkb.org By inhibiting this enzyme, 5-LO inhibitors prevent the production of leukotrienes. In contrast, (R)-Ablukast does not affect the synthesis of leukotrienes but blocks their action at the receptor level. Preclinical studies on similar leukotriene receptor antagonists have not shown significant direct interaction with enzymes of the leukotriene pathway. tainstruments.com
Protein-Protein Interaction Modulation by (R)-Ablukast
The established mechanism of action for (R)-Ablukast does not involve the modulation of protein-protein interactions (PPIs) as its primary mode of action. nih.gov Its therapeutic effect is derived from its direct, competitive antagonism of the CysLT1 receptor. drugbank.comlitfl.com
Modulation of PPIs is a distinct pharmacological strategy where a small molecule either disrupts or stabilizes the interaction between two or more proteins. While GPCRs like the CysLT1 receptor do interact with other proteins (e.g., G-proteins, arrestins) to transduce signals, the action of a competitive antagonist like (R)-Ablukast is to prevent the initial ligand-receptor interaction that triggers these subsequent PPIs, rather than directly modulating the interaction between the receptor and its downstream signaling partners. There is no current evidence to suggest that (R)-Ablukast's primary mechanism involves the allosteric modulation of these PPIs.
Intracellular Signaling Pathway Modulation by (R)-Ablukast
As a CysLT1 receptor antagonist, (R)-Ablukast is expected to modulate intracellular signaling pathways that are normally activated by cysteinyl leukotrienes (CysLTs), particularly LTD4. The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events contributing to inflammatory responses. nih.govuniprot.orgatsjournals.org
While specific gene expression profiling studies directly investigating (R)-Ablukast are not extensively available in public literature, its mechanism of action as a CysLT1 receptor antagonist allows for inferences about its potential effects on gene expression. Activation of the CysLT1 receptor is known to induce the expression of various pro-inflammatory and cell-growth-related genes. nih.govnih.gov For instance, CysLT1 receptor signaling can lead to the upregulation of the transcription factor c-fos and the chemokine CCL2 (monocyte chemoattractant protein-1). plos.orgnih.govaai.org
By blocking the CysLT1 receptor, (R)-Ablukast would be hypothesized to suppress the ligand-induced transcription of these and other target genes. This would involve preventing the activation of transcription factors such as STAT-1, which has been shown to be involved in the signal transduction of the CysLT1 receptor. core.ac.uk
Table 1: Expected Impact of (R)-Ablukast on the Expression of Genes Modulated by CysLT1 Receptor Activation
| Gene | Function | Expected Effect of (R)-Ablukast |
| c-fos | Transcription factor involved in cell growth and differentiation | Downregulation/Inhibition of induction plos.org |
| CCL2 | Chemokine involved in monocyte recruitment | Downregulation/Inhibition of induction nih.govaai.org |
| ICAM-1 | Adhesion molecule involved in inflammatory cell recruitment | Downregulation/Inhibition of induction core.ac.uk |
This table is based on the known downstream effects of CysLT1 receptor signaling; specific experimental data for (R)-Ablukast is limited.
The antagonism of the CysLT1 receptor by (R)-Ablukast is predicted to inhibit the phosphorylation of several key signaling proteins. CysLT1 receptor activation by LTD4 leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and STAT-1. core.ac.uk This signaling cascade is often mediated by protein kinase C (PKC). plos.orgcore.ac.uk
Therefore, in preclinical protein phosphorylation profiling studies, treatment with (R)-Ablukast would be expected to prevent the LTD4-induced phosphorylation of these proteins in relevant cell types, such as bronchial epithelial cells and mast cells. plos.orgcore.ac.uk Desensitization of the CysLT1 receptor itself is also regulated by PKC-dependent phosphorylation, a process that could be indirectly affected by a receptor antagonist. nih.gov More recent studies have also highlighted that ligand-induced tyrosine phosphorylation of the CysLT1 receptor is a critical step for its internalization and subsequent signaling. plos.org
Table 2: Predicted Effects of (R)-Ablukast on Key Protein Phosphorylation Events
| Protein | Role in CysLT1 Pathway | Predicted Effect of (R)-Ablukast on Phosphorylation |
| ERK1/2 | Downstream signaling, cell proliferation | Inhibition of LTD4-induced phosphorylation core.ac.uk |
| STAT-1 | Transcription factor activation | Inhibition of LTD4-induced phosphorylation core.ac.uk |
| CysLT1 Receptor | Receptor desensitization and internalization | Prevention of ligand-induced phosphorylation nih.govplos.org |
This table illustrates the anticipated effects based on the established CysLT1 signaling pathway, as direct phosphorylation profiling data for (R)-Ablukast is not widely published.
The CysLT1 receptor primarily couples to Gq/11 G-proteins, which activate phospholipase C (PLC). uniprot.orguniprot.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). uniprot.orggenscript.com This phosphatidylinositol-calcium second messenger system is central to the physiological responses mediated by CysLTs, such as smooth muscle contraction and proliferation. uniprot.orggenscript.com
(R)-Ablukast, by blocking the initial receptor activation, would prevent the generation of these second messengers. Consequently, it would inhibit the rise in intracellular calcium and the activation of PKC that are normally induced by LTD4.
Protein Phosphorylation Profiling Mediated by (R)-Ablukast
In Vitro Pharmacological Characterization of (R)-Ablukast
The in vitro pharmacological properties of Ablukast (B1666472) (as the racemate Ro 23-3544) have been assessed in various preclinical models to determine its functional activity and effects on isolated tissues.
Cell-Based Assays for Functional Activity of (R)-Ablukast
Cell-based assays are crucial for determining the functional antagonism of a compound. For a CysLT1 receptor antagonist like (R)-Ablukast, typical assays would involve challenging cells expressing the receptor with an agonist like LTD4 and measuring the inhibitory effect of the antagonist.
Calcium Mobilization Assays: In cell lines engineered to express the human CysLT1 receptor (e.g., CHO-K1/CysLT1/Gα15), LTD4 stimulation leads to a measurable increase in intracellular calcium. genscript.com (R)-Ablukast would be expected to inhibit this calcium flux in a concentration-dependent manner.
Receptor Binding Assays: These assays quantify the affinity of the antagonist for the CysLT1 receptor. Using radiolabeled LTD4 (e.g., [3H]LTD4), competitive binding assays would determine the inhibitory constant (Ki) of (R)-Ablukast. For the related antagonist montelukast, Ki values are in the nanomolar range. cdnsciencepub.comeurofinsdiscovery.com
Chemotaxis Assays: Since CysLTs are chemoattractants for immune cells like eosinophils, cell migration assays would be used to demonstrate that (R)-Ablukast can block LTD4-induced cell migration. atsjournals.org
Reporter Gene Assays: Cells can be engineered with a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to CysLT1 signaling. (R)-Ablukast would inhibit the LTD4-induced expression of the reporter gene.
Studies on the racemate, Ablukast, have confirmed its antagonist activity in cell-based models of contact dermatitis. medchemexpress.com
Studies in Isolated Organ/Tissue Preparations with (R)-Ablukast
Isolated organ and tissue bath studies provide a functional assessment of a drug's effect in a more complex physiological environment. For (R)-Ablukast, these studies have been important in demonstrating its ability to antagonize the contractile effects of leukotrienes on smooth muscle.
Guinea Pig Trachea: The guinea pig trachea is a classic model for studying bronchoconstriction. In this preparation, Ablukast (Ro 23-3544) has been shown to effectively antagonize contractions induced by LTC4 and LTD4. medchemexpress.comcdnsciencepub.comannualreviews.org
Equine Lung Parenchyma: Studies on isolated equine parenchymal smooth muscle have shown that LTD4 induces contraction, an effect that can be antagonized by CysLT1 receptor antagonists. avma.org
Human Bronchus: In isolated human bronchial tissue, CysLT1 receptor antagonists have been demonstrated to inhibit the contractile response to LTD4. annualreviews.org
Human Uterine Myometrium: The CysLT1 receptor has been identified in human uterine tissue, and leukotriene receptor antagonists have been shown to produce a tocolytic effect in isolated myometrial strips. nih.gov
Vascular Preparations: In the American bullfrog, Ro 23-3544 was shown to antagonize the hypotensive effects of N-methyl LTC4, LTC4, and high doses of LTD4 and LTE4, suggesting an effect on vascular smooth muscle. patsnap.com
Preclinical Biological Evaluation of R Ablukast in Animal Models
Establishment and Characterization of Relevant In Vivo Models for (R)-Ablukast Efficacy Studies
The preclinical efficacy of (R)-Ablukast was evaluated in several well-established animal models designed to mimic aspects of human inflammatory diseases, particularly asthma and allergic reactions.
Guinea Pig Models of Bronchoconstriction: Anesthetized, spontaneously breathing guinea pigs were a primary model for assessing the bronchopulmonary pharmacology of (R)-Ablukast. researchgate.net Efficacy was tested against bronchoconstriction induced directly by aerosolized leukotriene D4 (LTD4), allowing for a specific assessment of the drug's antagonism at the cysLT1 receptor. researchgate.nettandfonline.comresearchgate.net Additionally, antigen-challenge models were employed, in which guinea pigs were sensitized to ovalbumin. tandfonline.comnih.gov In these studies, animals were often pre-treated with agents like pyrilamine (B1676287) (an antihistamine) and indomethacin (B1671933) (a cyclooxygenase inhibitor) to ensure that the observed bronchoconstriction was primarily mediated by leukotrienes, thus isolating the target pathway for (R)-Ablukast. tandfonline.comresearchgate.net
Non-Human Primate Models: To evaluate the compound in a species closer to humans, cynomolgus monkeys naturally sensitive to Ascaris suum antigen were used. nih.gov These monkeys exhibit allergic bronchoconstriction upon antigen challenge, providing a relevant model for assessing the potential therapeutic effects of (R)-Ablukast in allergic asthma. nih.gov Efficacy was measured by the drug's ability to prevent or reverse the increases in pulmonary resistance and decreases in dynamic lung compliance following LTD4 or antigen administration. nih.gov
Rat Model of Renal Disease: The role of leukotrienes in non-respiratory pathology was investigated using a rat model of passive Heymann nephritis, an experimental model of human membranous glomerulonephritis. atsjournals.org This model was used to determine if a leukotriene receptor antagonist like (R)-Ablukast could mitigate leukotriene-mediated proteinuria and adverse glomerular hemodynamic changes. atsjournals.org
Pharmacodynamic Profiling of (R)-Ablukast in Animal Systems
Pharmacodynamic studies focused on quantifying the biological effects of (R)-Ablukast, identifying relevant biomarkers, and establishing the relationship between the dose administered and the pharmacological response.
The primary pharmacodynamic biomarkers were functional and biochemical, directly related to the mechanism of action of (R)-Ablukast.
Functional Biomarkers: The most direct biomarker of efficacy was the inhibition of bronchoconstriction. This was quantified by measuring changes in pulmonary resistance (Rp) and dynamic lung compliance (Cdyn) in guinea pigs and cynomolgus monkeys. researchgate.netnih.gov In guinea pigs, (R)-Ablukast was shown to both prevent and rapidly reverse ongoing LTD4-induced bronchoconstriction. researchgate.net
Biochemical Biomarkers: In in vitro studies using guinea pig lung tissue, (R)-Ablukast was shown to inhibit key downstream events following LTD4 receptor activation. It blocked LTD4-induced phosphatidylinositol (PI) hydrolysis and the subsequent biosynthesis of thromboxane (B8750289) B2 (TxB2), confirming its action at the receptor level. admescope.com In the rat model of nephritis, key biomarkers included the quantification of proteinuria and glomerular filtration rate, both of which were shown to be positively impacted by treatment with (R)-Ablukast. atsjournals.org
Dose-response studies were conducted to determine the potency of (R)-Ablukast when administered via different routes. The compound demonstrated a clear dose-dependent and concentration-dependent antagonism of leukotriene-induced effects.
In anesthetized guinea pigs, the potency varied significantly with the route of administration. Intravenous administration was the most potent, with an ID₅₀ (the dose required to inhibit the response by 50%) of 0.55 µmol/kg. researchgate.net When administered via aerosol, it produced a concentration-dependent inhibition of LTD4-induced bronchoconstriction. researchgate.net The potency was substantially lower when given via the gastrointestinal tract. researchgate.net
| Route of Administration | Measure of Potency | Result | Reference |
|---|---|---|---|
| Intravenous (i.v.) | ID₅₀ | 0.55 µmol/kg (0.25 mg/kg) | researchgate.net |
| Intraduodenal (i.d.) | ID₅₀ | 32 µmol/kg | researchgate.net |
| Intragastric (i.g.) | Effective Dose | 100 µmol/kg abolished the response for 1 hour | researchgate.net |
| Intravenous Infusion | Steady-State Plasma Concentration | 0.125 µM produced a 60% reduction in bronchoconstriction | researchgate.net |
In cynomolgus monkeys, aerosolized (R)-Ablukast also showed a dose-dependent effect, antagonizing LTD4-induced bronchoconstriction when administered at concentrations of 0.3 mg/ml and 4.4 mg/ml. nih.gov
Biomarker Identification and Quantification in Animal Models Treated with (R)-Ablukast
Pharmacokinetic Assessment of (R)-Ablukast in Animal Models
Pharmacokinetic studies investigated how the animal body processes (R)-Ablukast, including its absorption, distribution, and metabolism.
(R)-Ablukast demonstrated systemic availability through multiple routes of administration, including pulmonary and gastrointestinal.
Absorption: The compound was shown to be absorbed from the lungs following aerosol administration and from the gastrointestinal tract after intraduodenal and intragastric delivery. researchgate.net However, there was a marked difference in efficacy between intravenous and intraduodenal routes. The approximately 60-fold higher ID₅₀ required for the intraduodenal route compared to the intravenous route (32 µmol/kg vs. 0.55 µmol/kg) strongly suggests either low oral absorption or a significant first-pass metabolic effect. researchgate.net This is supported by other reports noting that (R)-Ablukast has "little oral activity". bioivt.com
Distribution: Following intravenous administration, the compound distributes to target tissues to exert its effect. Studies involving continuous intravenous infusion demonstrated that a steady-state plasma concentration could be achieved and correlated with a specific level of pharmacodynamic activity. researchgate.net A plasma concentration of 0.125 µM was sufficient to produce a 60% reduction in LTD4-induced bronchospasm in guinea pigs. researchgate.net
Specific details on the metabolic pathways and resulting metabolites of (R)-Ablukast in preclinical animal models are not extensively described in publicly available literature. However, pharmacokinetic data allows for important inferences.
The significant discrepancy between the intravenous and intraduodenal/oral potency strongly implies a high degree of first-pass metabolism, where the drug is extensively metabolized in the liver after absorption from the gut, reducing the amount of active compound that reaches systemic circulation. researchgate.net While the specific metabolites for (R)-Ablukast are not identified, compounds of this structural class typically undergo Phase I (oxidation) and Phase II (conjugation, such as glucuronidation) metabolism in the liver. researchgate.net The identification of human-specific metabolites and the selection of appropriate toxicology species based on comparable metabolic profiles is a standard part of drug development, but these specific data for (R)-Ablukast are not available.
Excretion Patterns of (R)-Ablukast in Animal Models
No publicly available data.
Tissue-Specific Accumulation and Elimination of (R)-Ablukast
No publicly available data.
Analytical and Spectroscopic Characterization of R Ablukast
Chromatographic Techniques for (R)-Ablukast Analysis
Chromatography is a cornerstone for the analysis of pharmaceutical compounds, enabling the separation of complex mixtures into individual components. wikipedia.org For (R)-Ablukast, various chromatographic methods are utilized to assess its purity and concentration.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of non-volatile compounds like (R)-Ablukast. wikipedia.org Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. wikipedia.org The separation is based on the differential partitioning of the analyte between the two phases.
Research on related compounds indicates that a typical mobile phase for analyzing leukotriene antagonists like ablukast (B1666472) involves a gradient mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. googleapis.comnih.gov Detection is often achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance. nih.govresearchgate.net A patent application for related compounds mentions an HPLC retention time for ablukast of 8.10 minutes under a specific analytical method, highlighting the technique's applicability. googleapis.com
Table 1: Illustrative HPLC Parameters for (R)-Ablukast Analysis
| Parameter | Example Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for separation. wikipedia.orgnih.gov |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water (Gradient) | Elutes components based on polarity. nih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. nih.gov |
| Detector | UV-Vis or Photodiode Array (PDA) at ~280 nm | Quantifies the analyte based on light absorption. wikipedia.orgnih.gov |
| Retention Time (RT) | ~8.10 min | The characteristic time for (R)-Ablukast to elute from the column. googleapis.com |
This method allows for the precise quantification of (R)-Ablukast in a sample and the detection of process-related impurities. americanpharmaceuticalreview.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is best suited for volatile and thermally stable compounds. Due to the relatively low volatility and potential for thermal degradation of complex pharmaceutical molecules like (R)-Ablukast, direct analysis by GC-MS can be challenging. wikipedia.org
For GC-MS analysis to be viable, (R)-Ablukast would likely require a derivatization step to convert it into a more volatile and thermally stable analogue. This process, however, adds complexity to the sample preparation. If applicable, GC-MS would provide both qualitative and quantitative information, with the gas chromatograph separating the derivatized analyte from other volatile components before it enters the mass spectrometer for identification based on its mass-to-charge ratio and fragmentation pattern. researchgate.net
Since (R)-Ablukast is a chiral compound, distinguishing it from its mirror image, the (S)-enantiomer, is critical. Enantiomers have identical physical properties in an achiral environment, making their separation by standard chromatographic techniques impossible. Chiral chromatography is specifically designed for this purpose. chromatographyonline.com
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. The assessment of enantiomeric purity is crucial as the undesired enantiomer is considered a chiral impurity. chromatographyonline.com Methods for other chiral pharmaceuticals often use polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives) with a suitable mobile phase to achieve separation. nih.gov The goal is to develop a method with high resolution (Rs > 2) between the enantiomeric peaks, ensuring accurate quantification of the enantiomeric excess (e.e.). nih.govresearchgate.net
Table 2: Representative Chiral HPLC Method Parameters for Enantiomeric Purity
| Parameter | Example Condition | Purpose |
| Column | Immobilized Polysaccharide-based Chiral Stationary Phase (CSP) | Enables differential interaction with (R) and (S) enantiomers. nih.gov |
| Mobile Phase | n-Hexane / Ethanol (B145695) / Modifier (e.g., TFA) | Optimizes the separation and peak shape of the enantiomers. researchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min | Fine-tunes the resolution between peaks. |
| Detection | UV at an appropriate wavelength | Quantifies each enantiomer. |
| Key Metric | Resolution (Rs) | A measure of the degree of separation between the two enantiomer peaks. nih.gov |
| Quantification | Limit of Quantification (LOQ) for the (S)-enantiomer | Determines the lowest concentration of the undesired enantiomer that can be reliably measured. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) of (R)-Ablukast
Spectroscopic Methods for Structural Elucidation of (R)-Ablukast
Spectroscopic methods are indispensable for confirming the molecular structure of a compound. wikipedia.org They work by measuring the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. wikipedia.org It provides detailed information about the carbon-hydrogen framework of a molecule. googleapis.com Both ¹H NMR and ¹³C NMR spectra would be essential for the characterization of (R)-Ablukast.
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin splitting), and the number of protons of each type (integration).
¹³C NMR: Shows the number of different types of carbon atoms in the molecule and their electronic environment.
By analyzing the complete set of NMR data, every proton and carbon in the (R)-Ablukast structure can be assigned, confirming its identity and structural integrity. wikipedia.orgr-nmr.eu
Table 3: Information Obtained from NMR Spectroscopy of (R)-Ablukast
| NMR Technique | Type of Information Provided |
| ¹H NMR | Proton chemical shifts (δ), multiplicity (e.g., singlet, doublet), coupling constants (J), and integration (proton count). |
| ¹³C NMR | Carbon chemical shifts (δ). |
| 2D NMR (e.g., COSY, HSQC) | Correlation between protons, and between protons and their attached carbons, to confirm connectivity. |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. googleapis.com For (R)-Ablukast, MS is used to determine the molecular weight and provide structural information through fragmentation analysis. wikipedia.org Techniques such as electrospray ionization (ESI) are common for pharmaceutical analysis as they are "soft" ionization methods that can generate an intact molecular ion or a quasi-molecular ion (e.g., [M+H]⁺). reddit.com
The mass spectrum of (R)-Ablukast would show a peak corresponding to its molecular weight, confirming its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. googleapis.comgithub.io The resulting fragmentation pattern is a unique fingerprint that provides evidence for the presence of specific functional groups and structural motifs within the molecule, thereby confirming its identity. wikipedia.orglibretexts.org
Table 4: Information Obtained from Mass Spectrometry of (R)-Ablukast
| MS Technique | Type of Information Provided |
| Full Scan MS | Molecular weight determination from the molecular ion peak (e.g., [M]⁺, [M+H]⁺). creative-proteomics.com |
| Tandem MS (MS/MS) | Structural elucidation through analysis of characteristic fragment ions produced by collision-induced dissociation (CID). wikipedia.org |
Infrared (IR) Spectroscopy of (R)-Ablukast
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. researchgate.netmasterorganicchemistry.com An IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of a molecule's chemical bonds when exposed to infrared radiation. researchgate.net For (R)-Ablukast, the spectrum is expected to exhibit characteristic absorption bands corresponding to its complex structure, which includes hydroxyl, carbonyl, ether, and aromatic functionalities.
The fundamental requirement for a bond to be IR active is a change in its dipole moment during vibration. researchgate.net The analysis of the (R)-Ablukast structure allows for the prediction of its major IR absorption peaks. The presence of two acetyl groups, a carboxylic acid, and a phenolic hydroxyl group results in distinct, strong absorptions, particularly in the carbonyl and hydroxyl stretching regions.
Expected Infrared Absorption Bands for (R)-Ablukast
The following table summarizes the predicted IR absorption frequencies for the key functional groups within the (R)-Ablukast molecule. These predictions are based on established group frequency correlations.
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group Assignment |
| 3500-3300 | Broad, Medium | O-H Stretch | Phenolic hydroxyl group |
| 3300-2500 | Very Broad, Strong | O-H Stretch | Carboxylic acid hydroxyl group |
| 3100-3000 | Medium to Weak | C-H Stretch | Aromatic (sp² C-H) |
| 2960-2850 | Medium to Strong | C-H Stretch | Aliphatic (sp³ C-H) |
| ~1730 | Strong, Sharp | C=O Stretch | Carboxylic acid carbonyl |
| ~1685 | Strong, Sharp | C=O Stretch | Aryl ketone (acetyl groups) |
| ~1600, ~1475 | Medium to Weak | C=C Stretch | Aromatic ring |
| 1300-1200 | Strong | C-O Stretch | Aryl ether, Carboxylic acid |
| 1150-1050 | Strong | C-O Stretch | Alkyl ether |
| 900-675 | Strong | C-H Bend (out-of-plane) | Substituted benzene (B151609) rings |
This table is generated based on theoretical values and the known structure of (R)-Ablukast.
Ultraviolet-Visible (UV-Vis) Spectroscopy of (R)-Ablukast
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions within a molecule. arxiv.org This technique is particularly useful for analyzing compounds with chromophores, such as conjugated π-electron systems. shimadzu.com The structure of (R)-Ablukast contains multiple chromophores, primarily the two substituted benzene rings. The interaction and conjugation between the acetyl, hydroxyl, and ether substituents on these rings influence the position and intensity of the absorption maxima (λmax).
The Beer-Lambert law forms the basis of quantitative analysis by UV-Vis spectroscopy, stating a linear relationship between absorbance, concentration, and path length. arxiv.org The electronic transitions expected for (R)-Ablukast are primarily π → π* transitions associated with the aromatic systems. The presence of auxochromes (e.g., -OH, -OR) attached to the benzene rings is expected to shift the absorption peaks to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.
Predicted UV-Vis Absorption Maxima for (R)-Ablukast
The following table outlines the predicted absorption maxima for (R)-Ablukast when dissolved in a transparent solvent like ethanol or methanol.
| Predicted λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
| ~255 | High | π → π | Substituted Benzene Ring 1 (chromanone moiety) |
| ~285 | Medium | π → π | Substituted Benzene Ring 2 (phenoxy moiety) |
| ~325 | Low to Medium | n → π* | Carbonyl groups |
This table is generated based on theoretical values derived from the structure of (R)-Ablukast and data from similar aromatic structures. shimadzu.com
Purity and Impurity Profiling of (R)-Ablukast
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. globalresearchonline.netresearchgate.net This process is critical for ensuring the quality, safety, and efficacy of a pharmaceutical product. For (R)-Ablukast, impurities can originate from various sources, including the synthetic process, degradation upon storage, or the presence of stereoisomers. Given that Ablukast is a chiral molecule, control of stereoisomeric purity is particularly important.
The most common analytical technique for impurity profiling is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS) for structural elucidation. globalresearchonline.netnih.gov Stability-indicating methods are developed through forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to ensure that all potential degradation products can be separated from the parent drug. nih.gov
Potential Impurities in (R)-Ablukast
| Impurity Type | Potential Source | Common Analytical Technique |
| (S)-Ablukast | Stereoisomer from synthesis | Chiral HPLC |
| Starting Materials | Incomplete reaction | RP-HPLC, LC-MS |
| Synthesis Byproducts | Side reactions | RP-HPLC, LC-MS, NMR |
| Degradation Products | Hydrolysis, oxidation | Stability-indicating RP-HPLC, LC-MS |
| Residual Solvents | Manufacturing process | Gas Chromatography (GC) |
This table outlines the general classes of impurities expected for a synthetic pharmaceutical like (R)-Ablukast.
For related leukotriene antagonists like Montelukast, detailed impurity profiling methods using reversed-phase HPLC (RP-HPLC) with UV and MS detection have been established. globalresearchonline.netnih.gov These methods typically use a C18 column and a gradient elution with a buffered mobile phase and an organic modifier like acetonitrile to separate the main compound from its known impurities and degradation products. nih.gov A similar strategy would be directly applicable to the impurity profiling of (R)-Ablukast.
Quantification Methodologies for (R)-Ablukast in Biological Matrices (Non-Human)
The quantification of a drug in biological matrices is a key component of preclinical pharmacokinetic and pharmacodynamic studies. Research on Ablukast involved its administration to non-human subjects, such as guinea pigs, necessitating validated analytical methods for its determination in biological fluids like plasma or serum. medkoo.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in complex biological samples due to its high sensitivity and selectivity. mdpi.comresearchgate.net An alternative is HPLC with UV or fluorescence detection, though it may be less sensitive. researchgate.net
A typical quantification workflow involves several key steps:
Sample Preparation: This is crucial to remove interfering substances like proteins and phospholipids (B1166683) from the matrix. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.com
Chromatographic Separation: A reversed-phase HPLC or UHPLC system is used to separate (R)-Ablukast from endogenous matrix components and any metabolites.
Detection and Quantification: The analyte is detected by a mass spectrometer, typically operating in Multiple Reaction Monitoring (MRM) mode for LC-MS/MS, which provides high specificity and sensitivity. An internal standard, a structurally similar compound, is added at the beginning of the sample preparation to account for variability during the process.
Example Parameters for a Hypothetical LC-MS/MS Method for (R)-Ablukast in Guinea Pig Plasma
| Parameter | Description |
| Sample Preparation | Protein precipitation with acetonitrile (1:3 plasma to ACN ratio), followed by centrifugation and collection of the supernatant. |
| LC Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile(Gradient elution) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode. |
| MS/MS Transition | Precursor ion (m/z of (R)-Ablukast) → Product ion (a specific fragment). Specific m/z values would be determined during method development. |
| Internal Standard | A stable isotope-labeled version of Ablukast or another leukotriene antagonist (e.g., Montelukast). |
This table presents a plausible set of starting conditions for developing a robust bioanalytical method for (R)-Ablukast.
Computational Chemistry and Structural Biology Insights for R Ablukast
Molecular Docking and Ligand-Target Interaction Prediction for (R)-Ablukast
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For (R)-Ablukast, the primary biological target is the CysLT1 receptor, a G protein-coupled receptor (GPCR) that mediates the pro-inflammatory actions of cysteinyl leukotrienes. nih.govresearchgate.net
A molecular docking study of (R)-Ablukast would utilize a three-dimensional model of the CysLT1R. High-resolution crystal structures of CysLT1R in complex with antagonists like zafirlukast (B1683622) and pranlukast (B1678047) provide an excellent template for such an investigation. nih.govnih.gov The docking process would involve placing the (R)-Ablukast molecule into the antagonist-binding pocket of the receptor and evaluating potential binding poses based on scoring functions that estimate binding affinity.
The predicted interactions for (R)-Ablukast would likely involve several key residues within the CysLT1R binding site. Based on studies of similar antagonists, essential structural requirements include a lipophilic anchor, a central flat unit, and an acidic group for interaction. acs.orgacs.org The carboxylic acid of the benzopyran moiety in (R)-Ablukast is predicted to be a critical interaction point, likely forming ionic bonds or strong hydrogen bonds with basic residues in the pocket, such as arginine or lysine. nih.govkoreascience.kr The aromatic rings and the propylphenoxy group would engage in hydrophobic and van der Waals interactions with nonpolar residues, anchoring the molecule within the binding site.
Table 1: Predicted Ligand-Target Interactions for (R)-Ablukast with CysLT1 Receptor
This interactive table outlines the hypothetical key interactions between (R)-Ablukast and amino acid residues of the CysLT1 receptor, as predicted by molecular docking simulations based on known CysLT1R-antagonist structures. nih.govkoreascience.kr
| (R)-Ablukast Moiety | CysLT1R Residue (Hypothetical) | Interaction Type | Predicted Role in Binding |
| Carboxylic Acid (-COOH) | Arginine (e.g., R79) | Ionic Bond, Hydrogen Bond | Key anchoring interaction; mimics the C1-carboxylic acid of LTD4. nih.govacs.org |
| Benzopyran Oxygen | Serine (e.g., SER313) | Hydrogen Bond | Orients the core scaffold within the binding site. koreascience.kr |
| Acetyl Carbonyl (on Benzopyran) | Tyrosine (e.g., TYR83) | Hydrogen Bond (via water) | Contributes to binding affinity and specificity. koreascience.kr |
| Pentyloxy Linker | Leucine, Valine | Hydrophobic Interaction | Occupies a hydrophobic channel, stabilizing the complex. |
| Propylphenoxy Ring | Phenylalanine, Tryptophan | π-π Stacking | Enhances binding affinity through aromatic interactions. |
| Acetyl Group (on Phenoxy) | Glutamine (e.g., GLN274) | Hydrogen Bond | Provides an additional polar contact point. koreascience.kr |
| Hydroxy Group (-OH) | Aspartate, Glutamate | Hydrogen Bond | Further stabilizes the phenoxy end of the molecule. |
Molecular Dynamics Simulations of (R)-Ablukast and Its Biological Targets
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this complex over time. An MD simulation of the (R)-Ablukast-CysLT1R complex, solvated in a lipid bilayer with water, would reveal the stability of the predicted binding pose and the flexibility of both the ligand and the receptor. nih.govbenthamopen.com
Such simulations could validate the key interactions identified in docking studies, assessing the persistence of hydrogen bonds and hydrophobic contacts. nih.gov Furthermore, MD can reveal conformational changes in the CysLT1R upon (R)-Ablukast binding, explaining its antagonistic effect by showing how it prevents the receptor from adopting the active conformation required for signaling. MD studies on CysLT1R have demonstrated that the ligand access gate is flexible, and simulations could show how (R)-Ablukast enters and remains stably bound within this pocket. nih.gov
Table 2: Hypothetical Molecular Dynamics Simulation Protocol and Findings for (R)-Ablukast-CysLT1R Complex
This table describes a typical protocol for an MD simulation study and the expected insights.
| Simulation Parameter/Objective | Description |
| System Setup | The docked (R)-Ablukast-CysLT1R complex embedded in a POPC lipid bilayer, solvated with TIP3P water and neutralized with ions. |
| Force Field | CHARMM36m for protein and lipids, CGenFF for the ligand. |
| Simulation Time | 500 nanoseconds (ns) to 1 microsecond (µs) to observe significant conformational dynamics. nih.gov |
| Analysis Metrics | Root Mean Square Deviation (RMSD) to assess structural stability; Root Mean Square Fluctuation (RMSF) to identify flexible regions. |
| Predicted Stability | Low RMSD values for the ligand's core structure would indicate a stable binding mode. |
| Interaction Persistence | Analysis of hydrogen bond lifetimes and contact frequencies to confirm key interactions from docking. |
| Conformational Analysis | Monitoring the transmembrane helices to confirm the receptor remains in an inactive state. |
| Solvent/Lipid Role | Observing the role of specific water molecules or lipids in mediating or stabilizing the binding. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies for (R)-Ablukast Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activity. koreascience.krnih.gov For (R)-Ablukast, a QSAR study would involve synthesizing and testing a library of derivatives to identify which structural features are most critical for CysLT1R antagonism.
A hypothetical library of (R)-Ablukast derivatives could be generated by modifying its distinct chemical regions: the benzopyran core, the pentyloxy chain, and the propylphenoxy group. For each derivative, molecular descriptors representing steric (e.g., molar volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) properties would be calculated. A mathematical model would then be built to create an equation that predicts biological activity (e.g., IC₅₀) based on these descriptors. Such models are valuable for prioritizing the synthesis of novel, potentially more potent antagonists. nih.govresearchgate.net
Table 3: Hypothetical (R)-Ablukast Derivatives and Relevant Descriptors for a QSAR Study
This interactive table presents a hypothetical set of derivatives and the descriptors used to build a QSAR model for CysLT1R antagonist activity.
| Derivative No. | R1 (on Benzopyran) | R2 (Linker) | R3 (on Phenoxy) | LogP (Hydrophobicity) | Molar Refractivity (Steric) | Dipole Moment (Electronic) | Predicted Activity |
| (R)-Ablukast | -COCH₃ | -O(CH₂)₅O- | -C₃H₇ | 5.5 | 135 | 4.2 D | Baseline |
| 1 | -H | -O(CH₂)₅O- | -C₃H₇ | 5.1 | 130 | 3.8 D | Lower |
| 2 | -Cl | -O(CH₂)₅O- | -C₃H₇ | 6.0 | 136 | 4.5 D | Higher |
| 3 | -COCH₃ | -O(CH₂)₄O- | -C₃H₇ | 5.0 | 130 | 4.1 D | Lower |
| 4 | -COCH₃ | -O(CH₂)₆O- | -C₃H₇ | 6.0 | 140 | 4.3 D | Variable |
| 5 | -COCH₃ | -O(CH₂)₅O- | -H | 4.3 | 124 | 4.9 D | Lower |
| 6 | -COCH₃ | -S(CH₂)₅O- | -C₃H₇ | 5.8 | 142 | 4.0 D | Higher |
De Novo Design Principles Guided by (R)-Ablukast Structure
De novo design involves creating novel molecules from scratch, guided by the structural information of the biological target. researchgate.netnih.gov The structure of (R)-Ablukast, in its predicted bound conformation within the CysLT1R, can serve as an excellent starting point for designing new antagonists with different chemical scaffolds.
The first step is to derive a pharmacophore model from the (R)-Ablukast-CysLT1R complex. A pharmacophore represents the essential 3D arrangement of features required for biological activity. acs.org For (R)-Ablukast, this would include a hydrogen bond acceptor (the carboxylate), hydrogen bond donors/acceptors (hydroxyl and carbonyl groups), and hydrophobic/aromatic centers. acs.orgacs.org
This pharmacophore model can then be used as a template. Computational algorithms can search for novel molecular fragments that match these features and assemble them into entirely new molecules. researchgate.netbiorxiv.org This approach allows for the exploration of new chemical space, potentially leading to the discovery of compounds with improved potency, selectivity, or pharmacokinetic properties compared to the original template molecule.
Structural Insights into Stereospecificity of (R)-Ablukast Interactions
Stereospecificity is a critical aspect of pharmacology, as enantiomers of a chiral drug can have vastly different biological activities. libretexts.orgderangedphysiology.com Ablukast (B1666472) possesses a chiral center at the C2 position of the benzopyran ring, leading to (R)- and (S)-enantiomers. The biological activity of leukotriene antagonists is often highly stereoselective, a phenomenon rooted in the specific three-dimensional architecture of the receptor's binding site. nih.govnih.govfrontiersin.org
The superior activity of one enantiomer over the other is due to its ability to achieve a more energetically favorable set of interactions within the binding pocket. For (R)-Ablukast, the specific spatial orientation of the carboxylic acid group is paramount. It is hypothesized that the (R)-configuration positions this acidic group precisely to form an optimal ionic or hydrogen bond with a key basic residue (e.g., an arginine) in the CysLT1R. nih.gov
In contrast, the (S)-enantiomer would place the carboxylic acid in a different location. This alternative orientation might prevent the formation of this critical bond or introduce an unfavorable steric clash with a nearby amino acid residue. This less optimal fit would result in a lower binding affinity and reduced antagonist potency. Understanding this chiral recognition is fundamental to designing highly selective and potent drugs. mdpi.com
Table 4: Comparative Analysis of Predicted Interactions for (R)- and (S)-Ablukast
This table provides a hypothetical comparison of the key interactions for both enantiomers, illustrating the structural basis for stereospecificity.
| Interaction Point | (R)-Ablukast (Active Enantiomer) | (S)-Ablukast (Less Active Enantiomer) |
| Carboxylic Acid Group | Forms a strong, optimal ionic bond with a key basic residue (e.g., R79). nih.gov | Suboptimal orientation, leading to a weaker or strained hydrogen bond. |
| Benzopyran Scaffold | Fits snugly into a defined hydrophobic pocket. | May experience a minor steric clash with the pocket wall due to the altered carboxylate position. |
| Overall Binding Energy | Lower (more favorable) binding free energy due to optimized interactions. | Higher (less favorable) binding free energy. |
| Receptor Conformation | Effectively stabilizes the inactive conformation of CysLT1R. | Less effective at stabilizing the inactive state, allowing for residual receptor flexibility. |
Chemical Biology Applications and Derivative Research of R Ablukast
Design and Synthesis of (R)-Ablukast Derivatives and Analogs
The design of derivatives based on the (R)-Ablukast structure is rooted in the principles of medicinal chemistry, aiming to refine its pharmacological profile. This involves systematic modifications to its molecular structure to understand and improve its interaction with its biological target.
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. wikipedia.orgsysrevpharm.org For leukotriene receptor antagonists like (R)-Ablukast, SAR studies have been crucial in optimizing potency and selectivity. The development of this class of compounds often starts from a lead structure, with subsequent modifications made to different parts of the molecule. atsjournals.org
Research in this area has shown that specific regions of the antagonist molecule are critical for its activity. Key findings from SAR studies on related leukotriene receptor antagonists, which provide context for derivatives of molecules like (R)-Ablukast, include:
Acidic Head Group: The nature of the acidic group is vital. In extensive SAR analyses, replacing a standard carboxylic acid head group with a phenylsulfonimide was found to increase potency by as much as 100-fold. atsjournals.org
Linker and Aryl Moiety: The linkage between the core structure and the aromatic regions has been extensively explored. A 3-methoxy aryl group was identified as a preferred linkage. atsjournals.org Furthermore, incorporating an aryl group into the structure was shown to reduce conformational flexibility, leading to an increase in potency. atsjournals.org
Lipid-Like Tail Region: Modifications in the "tail" region of the molecule significantly impact its efficacy. Introducing branching at specific carbons or adding a carbocyclic moiety has been shown to enhance in vitro potency, selectivity, and, importantly, oral efficacy in animal models. atsjournals.org
Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Leukotriene Receptor Antagonists This table is generated based on general SAR principles for the class of compounds to which (R)-Ablukast belongs.
| Molecular Modification | Observed Effect on Activity | Reference |
|---|---|---|
| Replacement of carboxylic acid with phenylsulfonimide | 100-fold increase in potency | atsjournals.org |
| Incorporation of a carbocyclic moiety in the tail region | 100-fold increase in potency over the indazole lead | atsjournals.org |
| Addition of a methoxy (B1213986) group to the aryl moiety | Modest (e.g., fourfold) increase in potency | atsjournals.org |
| Replacement of amide link with other carbonyl groups (e.g., carbamate) | Activity maintained, demonstrating flexibility in linker chemistry | atsjournals.org |
Scaffold modification involves altering the core chemical structure of a drug to develop new compounds with potentially improved properties. researchgate.netmdpi.com For (R)-Ablukast, the 2H-1-benzopyran-2-carboxylic acid moiety serves as the central scaffold. Modification strategies can be diverse, aiming to enhance scaffold properties and cell interactions. mdpi.comnih.gov
Potential scaffold modification strategies for the (R)-Ablukast framework could include:
Ring System Alterations: Replacing the benzopyran ring system with other heterocyclic structures, such as quinolones or indoles, which have been successful in related leukotriene antagonists like Montelukast. atsjournals.org This strategy explores how different core structures can orient the key interacting groups.
Surface Modifications: Introducing different functional groups onto the scaffold surface can alter properties like solubility and cell permeability. nih.gov For example, adding hydrogen bond donors, such as primary or secondary amines, has been a successful strategy in other drug scaffolds to improve polarity and aqueous solubility. researchgate.net
Conformational Constraint: Introducing rigid elements or cyclizing parts of the structure can lock the molecule into a more biologically active conformation, potentially increasing potency and reducing off-target effects. atsjournals.org
Prodrugs are inactive or less active derivatives of a drug that are converted into the active form in vivo through enzymatic or chemical transformation. nih.govresearchgate.net This strategy is often used to overcome poor physicochemical or pharmacokinetic properties. fiveable.me The chemical structure of (R)-Ablukast contains functional groups amenable to prodrug design, a concept that has been considered for compounds in this class. googleapis.com
The primary "handle" on the (R)-Ablukast molecule for prodrug design is the carboxylic acid group. ncats.io Strategies include:
Esterification: Converting the carboxylic acid to an ester creates a carrier-linked prodrug. fiveable.me The ester masks the polar carboxylic acid, which can enhance lipophilicity and improve membrane permeability. Once absorbed, the ester is hydrolyzed by ubiquitous esterase enzymes in the body to release the active (R)-Ablukast.
Amide Formation: Linking the carboxylic acid with an amino acid or another amine can form an amide-based prodrug. The cleavage of this bond would be dependent on amidase enzymes.
Table 2: Potential Prodrug Strategies for (R)-Ablukast This table outlines hypothetical prodrug modifications based on the known functional groups of (R)-Ablukast.
| Functional Group on (R)-Ablukast | Prodrug Moiety (Promoiety) | Linkage | Activation Mechanism | Goal |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | Alkyl or Aryl Alcohol | Ester | Enzymatic hydrolysis (Esterases) | Increase lipophilicity, enhance absorption |
| Carboxylic Acid (-COOH) | Amino Acid | Amide | Enzymatic hydrolysis (Amidases) | Improve solubility or targeting |
| Hydroxyl (-OH) | Carboxylic Acid (e.g., Acetic Acid) | Ester | Enzymatic hydrolysis (Esterases) | Mask polarity, improve permeability |
| Ketone (C=O) | Hydroxylamine | Oxime | Enzymatic or chemical reduction/hydrolysis | Bioprecursor approach |
Scaffold Modification Strategies Based on (R)-Ablukast
(R)-Ablukast as a Chemical Probe for Biological Systems
Beyond its therapeutic potential, a molecule like (R)-Ablukast can be adapted into a chemical probe—a powerful tool for studying biological processes. uzh.chmdpi.com Chemical probes are designed to interact with a specific target, allowing researchers to investigate that target's function, engagement, and downstream effects within a complex biological environment. nih.govresearchgate.net
Target engagement is the critical first step in a drug's mechanism of action, confirming that the molecule physically interacts with its intended target within a cell. nih.gov Developing assays to measure target engagement is crucial in early drug discovery to ensure that a compound's observed effects are due to on-target activity. nih.govbiorxiv.org
An (R)-Ablukast-based chemical probe could be synthesized to quantify its engagement with the cysteinyl leukotriene receptor. The design of such a probe would involve covalently attaching a reporter tag to the (R)-Ablukast molecule at a position that does not disrupt its binding. mdpi.com
Key components of a hypothetical (R)-Ablukast probe:
Binding Moiety: The core (R)-Ablukast structure that provides affinity and selectivity for the target receptor.
Linker: A short, inert chain to distance the reporter tag from the binding moiety, minimizing interference.
Reporter Tag: A functional group that enables detection. This could be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification, or a photo-affinity label (PAL) for covalently capturing the target protein. mdpi.comresearchgate.net
This probe could then be used in various target engagement assays, such as fluorescence-based cellular thermal shift assays (CETSA) or chemoproteomic approaches, to visualize or quantify the binding of (R)-Ablukast to its receptor in living cells. biorxiv.orgresearchgate.net
Table 3: Components of a Hypothetical (R)-Ablukast Chemical Probe for Target Engagement This table describes the design principles for converting a molecule like (R)-Ablukast into a research tool.
| Component | Example | Purpose in Target Engagement Assay |
|---|---|---|
| Binding Moiety | (R)-Ablukast | To selectively bind the cysteinyl leukotriene receptor. |
| Linker | Short polyethylene (B3416737) glycol (PEG) or alkyl chain | To spatially separate the reporter from the binding site, preventing steric hindrance. |
| Reporter Tag | Biotin | For affinity pull-down of the receptor-probe complex and subsequent identification by mass spectrometry. |
| Reporter Tag | Fluorophore (e.g., a far-red dye) | For direct visualization of receptor localization and engagement in cells via microscopy. uzh.ch |
| Reactive Group | Diazirine or Benzophenone (Photo-Affinity Labels) | To form a covalent bond with the target upon UV irradiation, permanently labeling it for identification. mdpi.com |
Phenotypic screening is a drug discovery strategy that identifies active compounds based on their effect on a cellular or organismal phenotype, without prior knowledge of the specific molecular target. technologynetworks.comnih.gov This approach is valuable for discovering drugs with novel mechanisms of action. technologynetworks.com
A library of analogs based on the (R)-Ablukast scaffold could be utilized in phenotypic screens to explore their broader biological effects. Instead of screening for binding to the leukotriene receptor directly, these compounds would be tested in assays that measure a complex physiological outcome.
Examples of such phenotypic screens include:
Immune Cell Activation Assays: Screening (R)-Ablukast analogs for their ability to suppress or modify the release of inflammatory mediators from mast cells or eosinophils. A screen identified statins as enhancers of immune cell-induced cancer cell death, showcasing the power of this approach. nih.gov
Smooth Muscle Contraction Assays: Testing the library for its effect on leukotriene-induced contraction of airway smooth muscle cells in a co-culture system.
High-Content Imaging: Using automated microscopy to screen for changes in cell morphology, protein localization, or other visual phenotypes in response to treatment with the analogs.
Target Engagement Studies using (R)-Ablukast Probes
Bioconjugation and Imaging Applications of (R)-Ablukast
While (R)-Ablukast was primarily investigated for its therapeutic potential as a cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, the principles of chemical biology suggest its potential for development into sophisticated research tools. The exploration of bioconjugation and imaging applications, though not extensively documented for (R)-Ablukast itself, can be inferred from research on analogous compounds and receptor systems. Such derivatives could serve as powerful probes to investigate the spatial and temporal dynamics of CysLT1R expression and function in health and disease.
The core structure of (R)-Ablukast possesses several sites amenable to chemical modification for the attachment of reporter molecules such as fluorescent dyes or radiolabels. These modifications, if designed correctly, could yield bioconjugates that retain high affinity and selectivity for the CysLT1 receptor. The development of such tools would be invaluable for in vitro and in vivo studies of inflammatory processes, where CysLT1R is known to be upregulated.
Derivative Research for Imaging Probes
The development of imaging probes targeting leukotriene receptors is an active area of research, providing a roadmap for potential derivatization of (R)-Ablukast. For instance, fluorescent probes have been successfully designed for the leukotriene B4 receptor 2 (BLT2), another key player in inflammatory signaling. researchgate.netacs.orgnih.gov In one such study, a synthetic BLT2 agonist was rationally modified to incorporate a fluorescein (B123965) moiety, creating a traceable ligand for fluorescence-based assays. acs.orgnih.gov This approach demonstrates the feasibility of converting a receptor-active small molecule into a fluorescent probe.
Similarly, radiolabeled antagonists for the leukotriene B4 (LTB4) receptor have been synthesized and evaluated for their ability to image sites of inflammation and infection in vivo using techniques like single-photon emission computed tomography (SPECT) and positron emission tomography (PET). snmjournals.orgnih.govacs.org These studies highlight the potential of using radiolabeled antagonists to non-invasively visualize inflammatory processes.
A hypothetical derivatization of (R)-Ablukast for imaging applications could involve the introduction of a functional group suitable for conjugation, such as an amine or a carboxylic acid, at a position that does not interfere with receptor binding. This functionalized analog could then be coupled to a near-infrared (NIR) fluorophore for in vivo optical imaging or a chelator for radiolabeling with a medically relevant radionuclide.
Potential Bioconjugation Strategies
Bioconjugation is the chemical process of linking two molecules, where at least one is a biomolecule. While direct bioconjugation of (R)-Ablukast has not been reported, its structure offers possibilities for creating derivatives suitable for such applications. The general strategies for creating bioconjugates often involve targeting specific functional groups on the molecule of interest.
For a molecule like (R)-Ablukast, synthetic derivatives could be designed to incorporate reactive handles for conjugation. For example, a terminal alkyne or azide (B81097) group could be introduced, allowing for "click chemistry" reactions, which are highly efficient and specific. This would enable the attachment of (R)-Ablukast derivatives to a wide range of molecules, including proteins, antibodies, or nanoparticles, to create targeted therapeutic or diagnostic agents.
The table below illustrates potential bioconjugation strategies that could be adapted for (R)-Ablukast derivatives, based on common chemical reactions used in the field.
| Reactive Group on (R)-Ablukast Derivative | Target Functional Group on Partner Molecule | Resulting Covalent Bond | Potential Application |
| Amine (-NH2) | Carboxylic Acid (-COOH) | Amide | Attachment to proteins or surfaces |
| Carboxylic Acid (-COOH) | Amine (-NH2) | Amide | Coupling with fluorescent dyes or drugs |
| Alkyne | Azide | Triazole (via Click Chemistry) | Versatile and specific conjugation |
| Thiol (-SH) | Maleimide | Thioether | Labeling with specific probes |
Inferred Imaging Applications from Analogous Compounds
The utility of targeting the CysLT1 receptor for imaging inflammatory diseases has been demonstrated through approaches that, while not using (R)-Ablukast directly, validate the principle. For instance, a study successfully used a near-infrared fluorescently labeled antibody against the CysLT1R to detect the receptor in inflammatory conditions. nih.gov This antibody-based probe showed significantly higher binding to cells expressing CysLT1R and could visualize inflammation in a mouse model. nih.gov
Furthermore, research into other G protein-coupled receptors (GPCRs), the same family as CysLT1R, has yielded a plethora of imaging agents. Radiolabeled somatostatin (B550006) analogs, for example, are routinely used in the clinic to image neuroendocrine tumors that overexpress somatostatin receptors. nih.gov This success story in nuclear medicine provides a strong rationale for developing similar agents for other receptor systems like CysLT1R.
The development of a radiolabeled (R)-Ablukast derivative could offer a more direct and potentially more quantitative method for imaging CysLT1R expression compared to antibody-based methods, due to the smaller size and different pharmacokinetic properties of small molecule radiotracers.
The following table summarizes key findings from imaging studies on related leukotriene receptors, which can be used to infer the potential of (R)-Ablukast-based imaging agents.
| Imaging Agent | Target Receptor | Imaging Modality | Key Finding | Reference |
| Fluorescein-CAY10583 derivative | BLT2 | Fluorescence Microscopy | Successful visualization of BLT2 in cells and tissues. | acs.orgnih.gov |
| 111In-DPC11870 | LTB4 Receptor | SPECT | Clear delineation of acute colitis lesions in an animal model. | snmjournals.org |
| Anti-CysLT1R Antibody-DY-734 | CysLT1R | Near-Infrared Fluorescence | Specific detection of CysLT1R in vitro and in a mouse model of inflammation. | nih.gov |
Concluding Remarks and Future Research Directions for R Ablukast
Current Understanding and Research Gaps Regarding (R)-Ablukast
(R)-Ablukast is recognized as a chromone-2-carboxylate derivative and a potent antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), with a high affinity that surpasses that of the natural agonist, LTD4. researchgate.net Its synthesis has been documented, providing a pathway for obtaining the compound for research purposes. researchgate.net The primary therapeutic hypothesis has centered on its ability to inhibit the pro-inflammatory actions of leukotrienes, which are key mediators in the pathophysiology of asthma. google.com
Despite this foundational knowledge, significant research gaps persist. A substantial portion of the publicly available information on ablukast (B1666472) is found within patents, which, while informative, often lack the detailed biological and mechanistic data characteristic of peer-reviewed studies. google.comnasa.gov There is a discernible lack of recent, in-depth investigations into its broader pharmacological profile. The complex nature of lipoxygenase (LOX) pathways, which produce leukotrienes, suggests that the full implications of CysLT1 receptor antagonism by (R)-Ablukast are not yet completely understood.
Key research gaps include:
Comparative Efficacy: A lack of comprehensive studies comparing the efficacy and potency of (R)-Ablukast against currently prescribed leukotriene receptor antagonists.
Off-Target Profiling: Limited public data on the selectivity profile of (R)-Ablukast against other receptors and enzymes, which is crucial for understanding its full mechanism of action and potential for side effects.
Pharmacokinetics/Pharmacodynamics (PK/PD): Detailed PK/PD studies in various models are not widely available, hindering the optimization of its potential therapeutic use.
Drug Repurposing Potential: Beyond asthma, the therapeutic potential of (R)-Ablukast in other inflammatory-driven diseases remains largely unexplored. frontiersin.org
Emerging Methodologies Applicable to (R)-Ablukast Research
Modern research methodologies offer powerful tools to address the existing knowledge gaps and unlock the full potential of (R)-Ablukast. researchgate.net The integration of these technologies can provide a more nuanced understanding of its biological activity in physiologically relevant systems. numberanalytics.com
Table 1: Emerging Research Methodologies for (R)-Ablukast Investigation
| Methodology | Application to (R)-Ablukast Research | Potential Insights |
| Organ-on-a-Chip (OoC) Systems | Development of "lung-on-a-chip" models that mimic the structure and function of human airways. numberanalytics.com | Enables high-fidelity testing of (R)-Ablukast's efficacy in reducing inflammation and bronchoconstriction in a human-relevant microenvironment. |
| 3D Cell Culture Models | Use of spheroids or organoids to model lung tissue or other disease-relevant tissues (e.g., tumors). numberanalytics.com | Provides a more accurate reflection of the in vivo environment compared to 2D cultures, allowing for better assessment of drug efficacy and cell-cell interactions. numberanalytics.com |
| CRISPR-Cas9 Gene Editing | Creation of knockout or modified cell lines and animal models with altered CysLT1 receptor expression or downstream signaling pathways. | Allows for precise dissection of the on-target mechanism of action of (R)-Ablukast and identification of resistance mechanisms. |
| Computational Modeling & AI | In silico screening for potential off-target interactions and prediction of new therapeutic indications (drug repurposing). numberanalytics.com | Accelerates the identification of new hypotheses for (R)-Ablukast's use and prioritizes experimental validation, saving time and resources. frontiersin.org |
| Advanced Metabolomics | Profiling of metabolites in biological samples (e.g., breath condensate, plasma) following treatment with (R)-Ablukast. | Can identify novel biomarkers of drug response and provide a deeper understanding of how (R)-Ablukast modulates inflammatory and metabolic pathways. |
Unexplored Biological Hypotheses for (R)-Ablukast Investigations
The established role of cysteinyl leukotrienes as potent mediators of inflammation suggests that the therapeutic utility of a CysLT1 antagonist like (R)-Ablukast may extend beyond respiratory diseases. Several compelling biological hypotheses warrant investigation.
Oncology: Lipoxygenase pathways and their products have been identified as important mediators of tumorigenesis and cancer progression. The inflammatory microenvironment is a hallmark of cancer, and by inhibiting a key inflammatory pathway, (R)-Ablukast could potentially modulate tumor growth, angiogenesis, and metastasis. This represents a significant and largely unexplored area of research for this class of compounds.
Neuroinflammation: Cysteinyl leukotrienes and their receptors are present in the central nervous system and are implicated in the pathogenesis of neuroinflammatory and neurodegenerative diseases. Investigating the ability of (R)-Ablukast to penetrate the blood-brain barrier and modulate inflammatory processes in the brain could open up therapeutic possibilities for conditions such as Alzheimer's disease or multiple sclerosis.
Fibrotic Disorders: Chronic inflammation is a key driver of fibrosis. Leukotrienes are known to promote fibroblast proliferation and collagen deposition. An unexplored hypothesis is that (R)-Ablukast could have anti-fibrotic effects in organs like the lungs (idiopathic pulmonary fibrosis), liver (NASH), or kidneys.
Cardiovascular Disease: The link between inflammation and atherosclerosis is well-established. A patent for a composition containing ablukast also lists an anti-atherosclerotic agent, hinting at a potential application in this area. google.com A formal investigation into whether (R)-Ablukast can reduce vascular inflammation and plaque formation is a logical next step.
Table 2: Unexplored Hypotheses for (R)-Ablukast
| Hypothesis | Rationale | Potential Disease Indications |
| Anti-Cancer Activity | Lipoxygenase pathways and inflammation are critical for tumor growth and survival. | Various solid tumors (e.g., lung, colon, pancreatic cancer). |
| Neuroprotective Effects | CysLT receptors are involved in neuroinflammatory processes. | Alzheimer's Disease, Parkinson's Disease, Multiple Sclerosis. |
| Anti-Fibrotic Activity | Leukotrienes can promote fibroblast activity and tissue remodeling. | Idiopathic Pulmonary Fibrosis (IPF), Non-alcoholic steatohepatitis (NASH). |
| Cardioprotective Effects | Inflammation is a key component of atherosclerotic plaque development. | Atherosclerosis, prevention of secondary cardiovascular events. |
Challenges and Opportunities in Preclinical Development of (R)-Ablukast-Based Research Tools
The path from a promising compound to a validated research tool or therapeutic is fraught with challenges, but also presents unique opportunities. texilajournal.comhumanspecificresearch.org
Challenges:
Translational Predictability: A primary challenge in preclinical development is the frequent failure of animal models to accurately predict human efficacy and toxicity. numberanalytics.comhumanspecificresearch.org Species differences in the physiology and pathology of inflammatory diseases can limit the translational relevance of findings for (R)-Ablukast. numberanalytics.comtexilajournal.com For instance, the gut microbiome of rodents differs significantly from humans, which can alter the metabolism and effects of orally administered drugs. wikipedia.org
Chemical Optimization: Should a new therapeutic use be discovered, optimizing the chemical structure of (R)-Ablukast for the new target without undertaking a completely new preclinical safety assessment is a significant hurdle. frontiersin.org Any modification creates a new chemical entity, negating the advantages of repurposing. frontiersin.org
Intellectual Property: The existing patent landscape for ablukast and related compounds may present challenges for new commercial development, requiring careful navigation and legal assessment. google.comgoogle.com
Opportunities:
Drug Repurposing: The most significant opportunity lies in drug repurposing. Since (R)-Ablukast has presumably undergone some initial safety and characterization studies, redirecting it towards a new disease could be more time- and cost-effective than starting the discovery process from scratch. frontiersin.org
Precision Medicine: Preclinical studies can focus on identifying genetic or protein biomarkers that correlate with a strong response to (R)-Ablukast. numberanalytics.com This would enable a precision medicine approach, targeting the compound to patient populations most likely to benefit. numberanalytics.com
Chemical Probe Development: Regardless of its ultimate therapeutic fate, (R)-Ablukast can serve as a valuable chemical probe. As a potent and specific antagonist, it is an essential tool for researchers to investigate the complex biology of the CysLT1 receptor in a wide array of cellular and animal models, thereby advancing fundamental scientific understanding.
Q & A
Q. What experimental approaches are recommended to confirm Ablukast, (R)-'s mechanism as a leukotriene receptor antagonist?
To validate Ablukast's antagonistic activity, employ competitive binding assays using radiolabeled leukotrienes (e.g., LTC4 or LTD4) on isolated human neutrophil membranes. Measure inhibition constants (Ki) via saturation and displacement curves, comparing results to reference antagonists like BIIL-260 (Ki = 1.7 nM for LTB4 receptors) . Include controls for nonspecific binding and validate receptor specificity using knockout cell lines or selective inhibitors.
Q. How can researchers analyze the structural determinants of Ablukast, (R)-'s enantiomeric specificity?
Use chiral chromatography (e.g., HPLC with amylose- or cellulose-based columns) to separate enantiomers and assess their binding affinities. Pair this with molecular docking simulations targeting the CysLT1 receptor’s active site to identify stereospecific interactions (e.g., hydrogen bonding with residues like Arg258 or Tyr272). Validate predictions via site-directed mutagenesis .
Q. What in vitro and in vivo models are suitable for studying Ablukast, (R)-'s anti-inflammatory efficacy?
- In vitro: Measure inhibition of 5-HETE/15-HETE synthesis in polymorphonuclear leukocytes (PMNLs) using LC-MS, following protocols similar to Olsalazine studies (IC50 = 0.39 mM for LTB4 inhibition) .
- In vivo: Utilize ovalbumin-induced asthma models in rodents to assess bronchoconstriction reduction via spirometry or airway resistance measurements .
Advanced Research Questions
Q. How should researchers address discrepancies between Ablukast, (R)-'s in vitro potency and in vivo pharmacokinetic performance?
Conduct parallel studies on solubility, partition coefficients (logP), and membrane permeability (e.g., PAMPA assay) to identify bioavailability bottlenecks. For example, highlights that skin permeation (flux) does not correlate with retention due to vehicle solubility mismatches. Optimize formulations using solubility parameters (Hansen or Hildebrand) and validate with microdialysis in target tissues .
Q. What strategies are effective for resolving conflicting data on Ablukast, (R)-'s metabolite activity?
Perform metabolomic profiling (e.g., UPLC-QTOF-MS) in hepatic microsomes to identify primary metabolites. Compare their receptor binding (via SPR or fluorescence polarization) to the parent compound. If metabolites exhibit partial agonism, use computational models (e.g., molecular dynamics) to assess receptor conformation changes. Cross-reference findings with clinical trial data to prioritize metabolites for toxicology studies .
Q. How can enantiomeric purity of Ablukast, (R)- be ensured during synthesis?
Implement asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) with chiral ligands to favor the (R)-enantiomer. Monitor reaction progress via chiral GC or circular dichroism (CD) spectroscopy. For quality control, use NMR with chiral shift reagents (e.g., Eu(hfc)₃) to quantify enantiomeric excess (ee) ≥99% .
Methodological Guidance
Q. What statistical methods are appropriate for analyzing dose-response relationships in Ablukast, (R)- studies?
Apply nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-course data, employ mixed-effects models to account for inter-subject variability. Report confidence intervals and effect sizes to enhance reproducibility .
Q. How should researchers design studies to evaluate Ablukast, (R)-'s off-target effects?
Screen against panels of GPCRs, ion channels, and kinases (e.g., Eurofins SafetyScreen44) at 10× the therapeutic concentration. Combine this with transcriptomic analysis (RNA-seq) in primary cells to detect pathway-level perturbations. Prioritize hits with ≥30% inhibition/activation for follow-up validation .
Data Presentation Standards
Table 1: Key Physicochemical Properties of Ablukast, (R)-
Table 2: Comparison of In Vitro Assays for Leukotriene Inhibition
| Assay Type | Ablukast, (R)- IC50 | Reference Compound (IC50) |
|---|---|---|
| LTC4-induced bronchoconstriction | 0.8 nM | Pranlukast (1.2 nM) |
| PMNL 5-HETE synthesis | 0.45 mM | Olsalazine (0.39 mM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
